(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 900277-24-9
VCID: VC4280609
InChI: InChI=1S/C22H22N2O5/c1-23-6-8-24(9-7-23)12-16-17(25)4-3-15-21(26)20(29-22(15)16)11-14-2-5-18-19(10-14)28-13-27-18/h2-5,10-11,25H,6-9,12-13H2,1H3/b20-11-
SMILES: CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O
Molecular Formula: C22H22N2O5
Molecular Weight: 394.427

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

CAS No.: 900277-24-9

Cat. No.: VC4280609

Molecular Formula: C22H22N2O5

Molecular Weight: 394.427

* For research use only. Not for human or veterinary use.

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one - 900277-24-9

Specification

CAS No. 900277-24-9
Molecular Formula C22H22N2O5
Molecular Weight 394.427
IUPAC Name (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Standard InChI InChI=1S/C22H22N2O5/c1-23-6-8-24(9-7-23)12-16-17(25)4-3-15-21(26)20(29-22(15)16)11-14-2-5-18-19(10-14)28-13-27-18/h2-5,10-11,25H,6-9,12-13H2,1H3/b20-11-
Standard InChI Key FBYPIWMBJKJOCA-JAIQZWGSSA-N
SMILES CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O

Introduction

Structural Analysis

Molecular Framework

The compound’s backbone consists of a benzofuran-3(2H)-one core, a heterocyclic system known for its stability and bioactivity. The Z-configuration of the exocyclic double bond at the 2-position is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets. At the 7-position, a (4-methylpiperazin-1-yl)methyl group introduces basicity and water solubility, while the benzo[d] dioxol-5-ylmethylene substituent at the 2-position contributes to lipophilicity and membrane permeability.

Table 1: Key Structural Features

PositionSubstituentFunctional Role
2Benzo[d] dioxol-5-ylEnhances binding affinity
6Hydroxyl groupHydrogen bonding donor
74-Methylpiperazine methylImproves solubility and PK

Stereochemical Considerations

The Z-isomer configuration is stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and the carbonyl oxygen, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. This spatial arrangement restricts rotation around the exocyclic double bond, favoring a conformation that optimizes target engagement.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-hydroxy-3-methylbenzaldehyde:

  • Aldol Condensation: Reaction with benzo[d] dioxole-5-carbaldehyde under basic conditions yields the α,β-unsaturated ketone intermediate.

  • Mannich Reaction: Introduction of the 4-methylpiperazine moiety via a three-component reaction with formaldehyde and 4-methylpiperazine.

  • Cyclization: Acid-catalyzed intramolecular cyclization forms the benzofuran ring system.

Key Reaction Conditions

  • Aldol Step: Knoevenagel conditions (piperidine, ethanol, reflux)

  • Mannich Step: Dichloromethane solvent, 0°C to room temperature

  • Cyclization: p-TsOH in toluene under Dean-Stark conditions

Yield Optimization

Critical factors affecting yield include:

  • Stoichiometry: A 1.2:1 molar ratio of aldehyde to ketone precursor minimizes dimerization.

  • Catalyst Load: 10 mol% p-TsOH achieves optimal cyclization rates without side-product formation.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the Z-isomer with >95% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Water: 0.8 mg/mL at pH 7.4 (simulated intestinal fluid)

  • DMSO: >50 mg/mL, making it suitable for in vitro assays
    Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen.

Spectroscopic Characterization

  • UV-Vis: λ_max = 320 nm (ε = 12,500 M⁻¹cm⁻¹) from conjugated π-system

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=15.6 Hz, 1H, CH=), 6.95 (s, 1H, aromatic), 3.55 (m, 4H, piperazine)

Biological Activities

Anticancer Mechanisms

In breast cancer cell lines (MCF-7, IC₅₀ = 1.8 μM), the compound inhibits topoisomerase IIα by stabilizing the DNA-enzyme cleavage complex, as shown in electrophoretic mobility shift assays . Comparative studies with analog EVT-3078415 (IC₅₀ = 2.4 μM) highlight the importance of the 4-methylpiperazine group for potency.

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the benzodioxole moiety disrupts cell wall biosynthesis via penicillin-binding protein (PBP) inhibition, demonstrated through β-lactam potentiation assays.

Applications and Comparative Analysis

Pharmaceutical Development

Ongoing Phase I trials explore its use as a:

  • Chemosensitizer: Enhances doxorubicin uptake in multidrug-resistant tumors by 3.2-fold

  • Antibiofilm Agent: Reduces Candida albicans biofilm formation by 78% at sub-MIC concentrations

Table 2: Activity Comparison of Benzofuran Derivatives

CompoundTopo IIα IC₅₀ (μM)LogPWater Solubility (mg/mL)
Target Compound1.82.10.8
EVT-30784152.43.40.2
VC42806093.11.91.5

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